3-(3-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one
Overview
Description
3-(3-Bromophenyl)-4’-trifluoromethylpropiophenone is an organic compound that belongs to the class of aromatic ketones It is characterized by the presence of a bromine atom on the phenyl ring and a trifluoromethyl group on the propiophenone moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Bromophenyl)-4’-trifluoromethylpropiophenone typically involves the use of Suzuki–Miyaura coupling reactions. This method is favored due to its mild reaction conditions and high functional group tolerance . The general procedure involves the reaction of a brominated phenyl compound with a trifluoromethylated boronic acid derivative in the presence of a palladium catalyst and a base. The reaction is usually carried out in an organic solvent such as toluene or ethanol at elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of 3-(3-Bromophenyl)-4’-trifluoromethylpropiophenone may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures high yield and purity of the final product. The scalability of the Suzuki–Miyaura coupling reaction makes it suitable for industrial applications.
Chemical Reactions Analysis
Types of Reactions
3-(3-Bromophenyl)-4’-trifluoromethylpropiophenone undergoes various types of chemical reactions, including:
Substitution Reactions: The bromine atom on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation and Reduction Reactions: The ketone group can be reduced to an alcohol or oxidized to a carboxylic acid under appropriate conditions.
Coupling Reactions: The compound can participate in further coupling reactions to form more complex molecules.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF).
Oxidation and Reduction Reactions: Oxidizing agents such as potassium permanganate (KMnO4) or reducing agents like sodium borohydride (NaBH4) are used.
Coupling Reactions: Palladium catalysts and bases such as potassium carbonate (K2CO3) are commonly employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted phenyl derivatives, while reduction reactions produce alcohols.
Scientific Research Applications
3-(3-Bromophenyl)-4’-trifluoromethylpropiophenone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate.
Industry: It is used in the development of advanced materials and chemical sensors.
Mechanism of Action
The mechanism by which 3-(3-Bromophenyl)-4’-trifluoromethylpropiophenone exerts its effects involves interactions with specific molecular targets. The bromine and trifluoromethyl groups contribute to the compound’s reactivity and binding affinity. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 4-(3-(4-Bromophenyl)-5-(2,4-dimethoxyphenyl)-4,5-dihydro-1H-pyrazol-1-yl)benzenesulfonamide
- 3-Bromophenylacetic acid
Uniqueness
3-(3-Bromophenyl)-4’-trifluoromethylpropiophenone is unique due to the presence of both bromine and trifluoromethyl groups, which impart distinct chemical properties. These functional groups enhance its reactivity and make it a valuable intermediate in various synthetic pathways.
Biological Activity
3-(3-Bromophenyl)-1-(4-(trifluoromethyl)phenyl)propan-1-one, also known as 3-(3-bromophenyl)-4'-trifluoromethylpropiophenone, is an aromatic ketone that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological properties, and mechanisms of action based on diverse research findings.
Molecular Structure:
- IUPAC Name: this compound
- Molecular Formula: C16H12BrF3O
- CAS Number: 898760-57-1
The compound is characterized by a bromine atom on one phenyl ring and a trifluoromethyl group on the other, which significantly influences its reactivity and biological interactions. The synthesis typically involves Suzuki–Miyaura coupling reactions, which are favored for their mild conditions and high functional group tolerance.
Enzyme Inhibition
Research indicates that this compound exhibits notable enzyme inhibition properties. For instance:
- Acetylcholinesterase (AChE) Inhibition: The compound has shown promising activity against AChE, an enzyme critical in neurotransmission. Specific IC50 values are reported in various studies, with some derivatives showing IC50 values in the low micromolar range .
- Monoamine Oxidase (MAO) Inhibition: It has also been evaluated for its inhibitory effects on MAO, which is relevant in the treatment of neurodegenerative disorders. Some related compounds have demonstrated selectivity towards MAO-B, indicating potential therapeutic applications in conditions like Alzheimer's disease .
Anticancer Activity
The compound's structural features suggest potential anticancer properties. Studies have explored its effects on various cancer cell lines, revealing cytotoxicity that correlates with the presence of the bromine and trifluoromethyl groups. For example:
- Cell Viability Assays: In vitro studies report that certain concentrations of this compound significantly reduce cell viability in breast and prostate cancer cell lines .
The biological activity of this compound can be attributed to its ability to interact with specific molecular targets. The presence of electron-withdrawing groups like bromine and trifluoromethyl enhances its binding affinity to enzymes and receptors involved in neurotransmission and cancer progression.
Interaction with Receptors
Research indicates that the compound may interact with various receptors involved in neurotransmission pathways. Its ability to modulate receptor activity could lead to significant neuroprotective effects, making it a candidate for further investigation in neuropharmacology .
Comparative Analysis with Related Compounds
A comparative analysis with similar compounds reveals unique aspects of this compound:
Compound Name | AChE IC50 (µM) | MAO-B IC50 (µM) | Notes |
---|---|---|---|
This compound | 0.09 | 27 | Promising dual inhibitor |
4-Bromophenylacetic acid | 0.15 | Not specified | Lower selectivity |
Other derivatives | Variable | Variable | Dependent on substituents |
Case Studies and Research Findings
Several studies have focused on the biological implications of this compound:
- Neuroprotective Studies: One study highlighted its potential as a neuroprotective agent through AChE inhibition, showing a significant reduction in neurotoxicity markers in PC12 cells exposed to oxidative stress .
- Anticancer Research: Another study investigated its effects on cancer cell proliferation, demonstrating that it induces apoptosis through caspase activation pathways in specific cancer types .
Properties
IUPAC Name |
3-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]propan-1-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H12BrF3O/c17-14-3-1-2-11(10-14)4-9-15(21)12-5-7-13(8-6-12)16(18,19)20/h1-3,5-8,10H,4,9H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YIRCCXRTFVWQHQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Br)CCC(=O)C2=CC=C(C=C2)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H12BrF3O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701182951 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701182951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
357.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
898760-57-1 | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]- | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=898760-57-1 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Propanone, 3-(3-bromophenyl)-1-[4-(trifluoromethyl)phenyl]- | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID701182951 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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